6-(Pyrrolidin-2-yl)picolinamide hydrochloride
Overview
Description
6-(Pyrrolidin-2-yl)picolinamide hydrochloride is a compound that features a pyrrolidine ring fused with a pyridine ring, making it a heterocyclic compound
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence biological activity and have an impact on various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, which could be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules, influencing their activity and stability. For instance, it has been shown to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby inhibiting its activity . This interaction can lead to reduced collagen production, which is relevant in the context of fibrosis and other collagen-related disorders.
Cellular Effects
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can influence gene expression by binding to specific transcription factors, thereby altering the transcription of target genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enzymes such as collagen prolyl-4-hydroxylase, inhibiting their catalytic activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from interacting with its natural substrates. Additionally, the compound can modulate gene expression by binding to transcription factors, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of collagen synthesis and modulation of cell signaling pathways. These effects are consistent with the compound’s ability to form stable interactions with target biomolecules.
Dosage Effects in Animal Models
The effects of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with off-target biomolecules and the disruption of normal cellular processes.
Metabolic Pathways
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride is involved in several metabolic pathways, including those related to collagen synthesis and degradation. The compound interacts with enzymes such as collagen prolyl-4-hydroxylase, influencing the metabolic flux of collagen precursors and intermediates . Additionally, the compound can affect the levels of metabolites involved in cellular stress responses, thereby modulating the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and modification . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the pyridine ring. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-2-yl)picolinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetone or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
6-(Pyrrolidin-2-yl)picolinamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-diones: Compounds with a similar structure but different functional groups.
Prolinol: A pyrrolidine derivative with hydroxyl groups.
Uniqueness
6-(Pyrrolidin-2-yl)picolinamide hydrochloride is unique due to its fused pyridine and pyrrolidine rings, which provide a distinct three-dimensional structure
Properties
IUPAC Name |
6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNFSMURVCMEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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